4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core. This structure is substituted with a phenoxyphenyl group at the 2-position of the pyrazole ring and an isopropoxy-benzamide moiety at the 3-position. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization, as inferred from analogous protocols in related studies .
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-18(2)32-22-12-8-19(9-13-22)27(31)28-26-24-16-34-17-25(24)29-30(26)20-10-14-23(15-11-20)33-21-6-4-3-5-7-21/h3-15,18H,16-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDKHBHEGFNLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of these compounds often involves interaction with various enzymes and proteins. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
The action of these compounds can also be influenced by environmental factors. For instance, oxidative stress in the cellular environment can affect the activity and efficacy of these compounds .
Comparison with Similar Compounds
Core Structural Variations
The thieno[3,4-c]pyrazole scaffold is a distinguishing feature of this compound. Comparatively, derivatives like 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) retain the same core but substitute the isopropoxy group with a bromine atom and the phenoxyphenyl group with a methylphenyl moiety . This substitution significantly alters electronic properties, as bromine is an electron-withdrawing group, whereas isopropoxy is electron-donating.
Substituent Modifications
- Phenoxy vs. Methoxy Groups: The compound 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 893943-14-1) replaces the phenoxyphenyl group with a methoxyphenyl substituent and introduces a difluoromethylthio moiety.
- Benzamide vs. Ethyl Benzoate : Compounds like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) from feature an ethyl benzoate ester instead of a benzamide. This substitution reduces hydrogen-bonding capacity, which may affect target binding affinity .
Molecular and Spectral Properties
A comparative analysis of key parameters is summarized below:
Electronic and Steric Effects
- Electron-Donating vs. In contrast, bromine in the bromobenzamide derivative withdraws electrons, possibly polarizing the carbonyl group for nucleophilic interactions.
- Steric Bulk: The phenoxyphenyl substituent introduces greater steric hindrance than the methoxyphenyl group in CAS 893943-14-1, which may influence binding to hydrophobic enzyme pockets.
Research Implications and Limitations
- Kinase Inhibition Profiles : Comparing IC₅₀ values against kinases like EGFR or VEGFR.
- Solubility and LogP : Experimental determination of hydrophobicity to assess drug-likeness.
- Metabolic Stability : Comparative in vitro assays using liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
